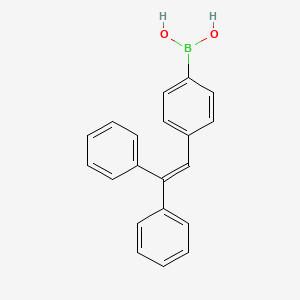

(4-(2,2-Diphenylvinyl)phenyl)boronic acid

Description

BenchChem offers high-quality (4-(2,2-Diphenylvinyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2,2-Diphenylvinyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2,2-diphenylethenyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BO2/c22-21(23)19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22-23H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLBSPJVPHSNBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464525 |

Source

|

| Record name | (4-(2,2-Diphenylvinyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288105-04-4 |

Source

|

| Record name | (4-(2,2-Diphenylvinyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Molecule at the Intersection of Aggregation-Induced Emission and Sensing

An In-depth Technical Guide to the Photophysical Properties of (4-(2,2-Diphenylvinyl)phenyl)boronic acid

(4-(2,2-Diphenylvinyl)phenyl)boronic acid is a fascinating organic molecule that belongs to the tetraphenylethylene (TPE) family of compounds.[1][2][3] TPE and its derivatives are renowned for a unique photophysical phenomenon known as Aggregation-Induced Emission (AIE). In dilute solutions, these molecules are typically non-emissive, but they become highly fluorescent upon aggregation or in the solid state.[3][4][5] This property is in stark contrast to traditional fluorophores, which often suffer from aggregation-caused quenching (ACQ).

The structure of (4-(2,2-Diphenylvinyl)phenyl)boronic acid combines the AIE-active TPE core with a boronic acid functional group. This dual-functionality makes it a powerful tool for researchers. The TPE unit provides the intrinsic fluorescence in the aggregated state, while the boronic acid moiety acts as a versatile recognition site, particularly for cis-diol-containing biomolecules like saccharides and glycoproteins.[6][7][8] This guide provides a comprehensive overview of the core photophysical properties of this molecule, the mechanisms governing its behavior, and experimental protocols for its characterization and application.

Part 1: Core Photophysical Characteristics

The photophysical behavior of (4-(2,2-Diphenylvinyl)phenyl)boronic acid is dominated by its TPE core. Understanding these properties is crucial for its application in materials science and sensing.

Aggregation-Induced Emission (AIE)

The hallmark of this molecule is its AIE characteristic.

-

In Dilute Solution: When dissolved in a good solvent (e.g., tetrahydrofuran or chloroform), the molecule exists in a dispersed state. Upon photoexcitation, the energy is efficiently dissipated through non-radiative decay channels. The primary mechanism for this non-radiative decay is the active rotation of the peripheral phenyl rings.[3] Photoisomerization has also been identified as a significant pathway for energy dissipation in solution.[1][2] Consequently, the molecule exhibits very weak or no fluorescence.

-

In Aggregated State: In a poor solvent (like a mixture of THF and water) or in the solid state, the molecules are forced to aggregate. This aggregation physically restricts the intramolecular rotation (RIR) of the phenyl groups.[1][2][3][9] By blocking the primary non-radiative decay pathway, the radiative decay channel (fluorescence) is opened, leading to strong light emission.[10] This "lighting-up" effect in the aggregated state is the essence of AIE.

Absorption and Emission Spectra

Like other TPE derivatives, (4-(2,2-Diphenylvinyl)phenyl)boronic acid typically exhibits a broad absorption band in the UV region (around 300-360 nm) arising from π–π* transitions of the conjugated system.[10] The emission spectrum, observed in the aggregated state, is generally found in the blue-to-green region of the visible spectrum (around 430-480 nm).[10] These molecules often display a large Stokes shift, which is the difference between the absorption and emission maxima. A large Stokes shift is advantageous in fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.[11]

Solvatochromism

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. TPE derivatives can exhibit solvatochromism, where the emission wavelength shifts with the polarity of the solvent.[12][13] This phenomenon is often attributed to an intramolecular charge transfer (ICT) character in the excited state.[12][14] In polar solvents, the excited state dipole is stabilized, which can lead to a red shift (bathochromic shift) in the emission spectrum.[13][14] The relationship between the Stokes shift and solvent polarity can be analyzed using a Lippert-Mataga plot, which provides insight into the change in dipole moment upon excitation.[13][14]

Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For an AIE-active molecule like (4-(2,2-Diphenylvinyl)phenyl)boronic acid, the quantum yield is dramatically dependent on the physical state.

-

In solution , the ΦF is typically very low (often < 1%).[3]

-

In the aggregated state or solid state , the ΦF can be very high, sometimes approaching unity, due to the suppression of non-radiative decay pathways.[5][11]

The following table summarizes the typical photophysical properties of a TPE-boronic acid derivative in different solvent environments, illustrating the AIE effect.

| Property | Solvent System | Observation | Causality |

| λ_abs (max) | THF | ~330 nm | π–π* transition of the TPE core. |

| λ_em (max) | THF | ~470 nm (very weak) | Energy is lost via non-radiative intramolecular rotation. |

| ΦF | THF | < 0.01 | Dominance of non-radiative decay pathways. |

| λ_em (max) | THF/Water (10:90) | ~475 nm (strong) | Aggregation restricts intramolecular rotation, activating the radiative channel. |

| ΦF | THF/Water (10:90) | > 0.50 | Suppression of non-radiative decay pathways. |

| Solid State | Powder | ~480 nm (very strong) | Maximum restriction of intramolecular rotation in the solid phase. |

| ΦF | Solid State | ~0.80 - 0.95 | The rigid environment minimizes non-radiative decay. |

Note: The values presented are illustrative and based on typical data for TPE derivatives. Actual values may vary based on specific experimental conditions.

Part 2: Mechanism of Action in Sensing

The true power of (4-(2,2-Diphenylvinyl)phenyl)boronic acid lies in its ability to act as a chemosensor. This functionality is conferred by the boronic acid group, which can form reversible covalent bonds with molecules containing cis-diol functionalities.[6][7]

The sensing mechanism involves a change in the local environment of the fluorophore upon analyte binding. Boronic acids exist in equilibrium between a neutral, trigonal planar (sp2 hybridized) state and an anionic, tetrahedral (sp3 hybridized) state. Binding with a diol shifts this equilibrium towards the tetrahedral state.[8] This change in hybridization and charge at the boron center can alter the electronic properties of the entire molecule, leading to several possible outcomes:

-

Modulation of Aggregation: The binding of a hydrophilic analyte like a sugar can increase the water solubility of the molecule, potentially disrupting the aggregates and quenching the AIE fluorescence.

-

Intramolecular Charge Transfer (ICT): The formation of the anionic boronate ester can enhance an ICT process within the molecule, leading to a shift in the emission wavelength or a change in fluorescence intensity.

-

Photoinduced Electron Transfer (PET): In some designs, the boronic acid can act as a PET quencher. Binding to an analyte can inhibit the PET process, resulting in a "turn-on" fluorescence response.

The diagram below illustrates the fundamental principle of diol sensing.

Caption: Mechanism of diol sensing via reversible boronate ester formation.

Part 3: Experimental Protocols & Workflows

To harness the properties of (4-(2,2-Diphenylvinyl)phenyl)boronic acid, rigorous experimental procedures are required.

Synthesis Overview

A common route for synthesizing aryl boronic acids is the reaction of a corresponding aryl halide with an organolithium reagent or Grignard reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.[15] Suzuki coupling reactions are also frequently employed to build the core TPE structure.[12][13]

Protocol: Characterization of Aggregation-Induced Emission

This protocol describes the standard method for verifying the AIE properties of the compound.

Objective: To measure the change in fluorescence intensity as a function of solvent composition.

Materials:

-

(4-(2,2-Diphenylvinyl)phenyl)boronic acid

-

Tetrahydrofuran (THF), spectroscopic grade

-

Deionized water

-

Volumetric flasks and micropipettes

-

UV-Vis spectrophotometer and spectrofluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in THF at a concentration of 1 mM. Causality: THF is a good solvent that ensures the molecule is fully dissolved and in a non-aggregated state.

-

Solvent Mixture Preparation: In a series of cuvettes, prepare solutions with varying water fractions (fw), from 0% to 90%, while keeping the final concentration of the compound constant (e.g., 10 µM). For example, to prepare a solution with 90% water, mix 0.1 mL of the stock solution with 0.8 mL of THF and 9.0 mL of water. Causality: Water is a non-solvent. Gradually increasing its fraction induces the aggregation of the hydrophobic AIEgen.

-

UV-Vis Spectroscopy: Record the absorption spectra for each solution to check for changes in the ground state, such as scattering due to aggregate formation.

-

Fluorescence Spectroscopy: Excite the samples at their absorption maximum (λ_abs) and record the emission spectra.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum (λ_em) against the water fraction (fw). A sharp increase in intensity at high water fractions confirms the AIE characteristic.

-

(Optional) Dynamic Light Scattering (DLS): Use DLS to measure the size distribution of the nanoparticles formed in the high water fraction mixtures, providing direct evidence of aggregation.[9]

Protocol: Relative Fluorescence Quantum Yield Determination

Objective: To quantify the fluorescence efficiency in different states (solution vs. aggregate).

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a well-characterized standard.[16]

Materials:

-

Sample solutions (e.g., in THF and 90% water/THF)

-

Quantum yield standard with known ΦF (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

-

Spectrophotometer and spectrofluorometer

Procedure:

-

Absorbance Measurement: Prepare dilute solutions of both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. Record the absorbance spectra.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength.

-

Calculation: Calculate the quantum yield (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' denote the sample and reference standard, respectively.

-

General Workflow for a Sensing Application

The following diagram outlines a typical workflow for using the compound as a fluorescent sensor.

Caption: A generalized workflow for analyte detection using the AIE-based sensor.

Conclusion

(4-(2,2-Diphenylvinyl)phenyl)boronic acid is a prime example of rational molecular design, integrating the remarkable photophysical properties of an AIE-active core with the versatile chemical reactivity of a boronic acid sensor. Its ability to become highly emissive in aggregated states, coupled with its capacity for molecular recognition, provides a powerful platform for developing advanced chemosensors, bio-imaging agents, and smart materials. A thorough understanding of the interplay between intramolecular rotation, aggregation, and host-guest interactions is paramount for researchers and drug development professionals seeking to unlock the full potential of this and related molecular systems.

References

-

Rouillon, J., Monnereau, C., & Andraud, C. (2021). Reevaluating the Solution Photophysics of Tetraphenylethylene at the Origin of their Aggregation‐Induced Emission Properties. Chemistry – A European Journal, 27(30), 8003–8007. [Link]

-

Zhang, H., et al. (2018). Photophysical Properties of Chiral Tetraphenylethylene Derivatives with the Fixed Propeller-Like Conformation. The Journal of Physical Chemistry C. [Link]

-

Rouillon, J., Monnereau, C., & Andraud, C. (2021). Reevaluating the Solution Photophysics of Tetraphenylethylene at the Origin of their Aggregation-Induced Emission Properties. PubMed. [Link]

-

Gotor, R., et al. (2021). Photocyclization reaction and related photodynamics in the photoproducts of a tetraphenylethylene derivative with bulky substituents: unexpected solvent viscosity effect. Physical Chemistry Chemical Physics. [Link]

-

Crespo-Otero, R., et al. (2017). Excited-State Decay Paths in Tetraphenylethene Derivatives. PubMed Central. [Link]

-

El-Zohry, A. M., et al. (2022). Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis. RSC Advances. [Link]

-

Jadhav, P., et al. (2021). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. New Journal of Chemistry. [Link]

-

Misra, R., et al. (2017). Unravelling the solvatochromism, aggregation induced emission and reversible mechanochromism of a tetraphenylethene substituted benzothiadiazole. Journal of Materials Chemistry C. [Link]

-

Ghemtio, L., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. [Link]

-

Wang, D., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]

-

Luo, J., et al. (2001). Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole. Chemical Communications. [Link]

-

Bull, S. D., et al. (2011). Boronic acid building blocks: tools for sensing and separation. Journal of the Brazilian Chemical Society. [Link]

-

Carullo, G., et al. (2021). Development and in vitro Profiling of Dual FXR/LTA4H Modulators. ResearchGate. [Link]

-

Ghemtio, L., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. [Link]

-

Zhang, M., et al. (2021). A novel aggregation-induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer. Chemical Science. [Link]

-

El-Zohry, A. M., et al. (2022). Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis. RSC Publishing. [Link]

-

Novaki, L. P., & El Seoud, O. A. (1996). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. Berichte der Bunsengesellschaft für physikalische Chemie. [Link]

-

PubChem. (4-(1,2,2-Triphenylvinyl)phenyl)boronic acid. PubChem. [Link]

-

El Seoud, O. A. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. MDPI. [Link]

-

Lowry, M., et al. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. IRL @ UMSL. [Link]

-

Häner, R., et al. (2022). Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence. Chemistry – A European Journal. [Link]

-

Birks, J. B. (1970). Fluorescence Quantum Yield Measurements. ResearchGate. [Link]

Sources

- 1. sci-hub.ru [sci-hub.ru]

- 2. Reevaluating the Solution Photophysics of Tetraphenylethylene at the Origin of their Aggregation-Induced Emission Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Excited-State Decay Paths in Tetraphenylethene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aggregation-induced emission: fundamental understanding and future developments | Semantic Scholar [semanticscholar.org]

- 5. A novel aggregation-induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. irl.umsl.edu [irl.umsl.edu]

- 15. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

Synthesis and Characterization of (4-(2,2-Diphenylvinyl)phenyl)boronic acid: A Core Building Block for Advanced Luminescent Materials

An In-depth Technical Guide:

Executive Summary

(4-(2,2-Diphenylvinyl)phenyl)boronic acid is a pivotal intermediate in the development of materials exhibiting Aggregation-Induced Emission (AIE). As a derivative of tetraphenylethylene (TPE), this compound marries the unique photophysical properties of the TPE core with the versatile reactivity of a boronic acid functional group. TPE and its derivatives are archetypal AIE luminogens (AIEgens), which are weakly emissive in dilute solutions but fluoresce intensely upon aggregation.[1][2] This phenomenon, driven by the Restriction of Intramolecular Motion (RIM) in the aggregated state, circumvents the common issue of aggregation-caused quenching (ACQ) that plagues traditional fluorophores.[1][2] The boronic acid moiety makes this compound an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex, functional molecules for applications ranging from bioimaging and chemical sensors to organic light-emitting diodes (OLEDs).[2][3][4][5] This guide provides a comprehensive overview of the synthesis and detailed characterization of (4-(2,2-Diphenylvinyl)phenyl)boronic acid, offering field-proven insights into the experimental rationale and validation protocols.

Introduction: The Strategic Importance of a TPE-Boronic Acid Synthon

The field of advanced materials is continuously driven by the quest for molecules with tunable and responsive photophysical properties. The discovery of Aggregation-Induced Emission (AIE) represented a paradigm shift in the design of luminescent materials.

-

The AIE Phenomenon : Unlike conventional dyes that suffer from fluorescence quenching in high concentrations or the solid state, AIEgens exhibit the opposite behavior.[1] Their propeller-like molecular structure, characteristic of the TPE core, prevents detrimental π–π stacking in the aggregated state.[1] In dilute solutions, the phenyl rings undergo active intramolecular rotation, providing a non-radiative pathway for the excited state to relax. In an aggregated state or a rigid matrix, these rotations are physically hindered, which blocks the non-radiative decay channel and forces the excited state to decay radiatively, resulting in strong fluorescence.

-

Versatility through Functionalization : The true power of the TPE scaffold lies in its synthetic accessibility and the ease with which it can be functionalized.[3] By introducing reactive groups, such as boronic acids, the TPE core can be incorporated into a vast array of complex architectures. (4-(2,2-Diphenylvinyl)phenyl)boronic acid is a quintessential example of such a strategic building block, serving as a gateway to novel materials for cutting-edge applications in diagnostics, therapeutics, and optoelectronics.[3][6]

A Validated Synthetic Pathway

The synthesis of (4-(2,2-Diphenylvinyl)phenyl)boronic acid is most reliably achieved through a two-step sequence starting from a readily available halogenated TPE precursor. This approach ensures high yields and facilitates straightforward purification.

Strategic Rationale and Retrosynthesis

The chosen strategy involves the initial synthesis of a brominated TPE derivative, specifically 1-bromo-4-(1,2,2-triphenylvinyl)benzene. This intermediate provides a reactive handle at a specific position. The subsequent conversion of the aryl bromide to a boronic acid is a classic and robust transformation in organometallic chemistry, typically proceeding via a lithium-halogen exchange followed by quenching with a borate ester. This method is preferred over Grignard formation for its tolerance of other functional groups and typically faster reaction at low temperatures, minimizing side reactions.

Detailed Experimental Protocols

PART A: Synthesis of 1-Bromo-4-(1,2,2-triphenylvinyl)benzene (TPE-Br)

This protocol is adapted from established methods for the functionalization of TPE.[7]

-

Reagent Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetraphenylethylene (TPE) (10.0 g, 30.1 mmol).

-

Dissolution : Add 100 mL of dichloromethane (DCM) and stir until the TPE is fully dissolved. Protect the flask from light by wrapping it in aluminum foil.

-

Bromination : Cool the solution to 0 °C using an ice bath. Slowly add a solution of bromine (1.6 mL, 31.0 mmol, 1.03 eq) in 20 mL of DCM dropwise over 30 minutes.

-

Causality: The reaction is performed at 0 °C to control the exothermic reaction and prevent over-bromination. Using a slight excess of bromine ensures full conversion of the starting material. The reaction is light-sensitive, necessitating protection to avoid radical side reactions.

-

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/DCM (4:1) eluent.

-

Workup : Once the reaction is complete, quench the excess bromine by adding 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the orange color of the bromine disappears.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of saturated Na₂S₂O₃ solution and 50 mL of brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/DCM gradient to yield TPE-Br as a white solid.

PART B: Synthesis of (4-(2,2-Diphenylvinyl)phenyl)boronic acid

This procedure employs a standard lithium-halogen exchange followed by borylation.[8]

-

Inert Atmosphere Setup : In a flame-dried 500 mL Schlenk flask under an argon atmosphere, dissolve the synthesized TPE-Br (5.0 g, 12.1 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

-

Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (5.3 mL of a 2.5 M solution in hexanes, 13.3 mmol, 1.1 eq) dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour.

-

Causality: An inert atmosphere and anhydrous conditions are critical as organolithium reagents are highly reactive with water and oxygen. The low temperature of -78 °C is essential to prevent side reactions and ensure the stability of the aryllithium intermediate.

-

-

Borylation : To the cold solution, add triisopropyl borate (B(O-iPr)₃) (3.4 mL, 14.5 mmol, 1.2 eq) dropwise. The addition should be slow to manage the exothermic reaction.

-

Hydrolysis : After adding the borate ester, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12 hours).

-

Acidification and Workup : Cool the flask to 0 °C and slowly add 50 mL of 2 M hydrochloric acid (HCl). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

-

Extraction : Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate. Separate the organic layer, and wash it with 50 mL of water and 50 mL of brine.

-

Purification and Isolation : Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to afford (4-(2,2-Diphenylvinyl)phenyl)boronic acid as a white crystalline solid.

Synthesis Workflow Visualization

Caption: Synthetic route to the target compound via bromination and lithium-halogen exchange.

Comprehensive Characterization Protocol

Rigorous characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR confirms the proton environment and successful functionalization. ¹³C NMR verifies the carbon skeleton. ¹¹B NMR is a definitive technique for identifying the boronic acid moiety, with a characteristic chemical shift for trigonal planar boron.[9]

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition (C₂₆H₂₁BO₂) with high precision.

-

Melting Point (MP) : A sharp and consistent melting point is a strong indicator of the compound's purity.

Expected Analytical Data

The following table summarizes the expected characterization data for (4-(2,2-Diphenylvinyl)phenyl)boronic acid.

| Analysis Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | ~8.0-8.2 ppm (s, 2H, -B(OH)₂), 7.0-7.5 ppm (m, 19H, Ar-H) |

| (400 MHz, DMSO-d₆) | ||

| ¹³C NMR | Chemical Shift (δ) | ~125-145 ppm (Ar-C), C-B carbon signal may be broad or unobserved. |

| (101 MHz, DMSO-d₆) | ||

| ¹¹B NMR | Chemical Shift (δ) | ~27-33 ppm (s, 1B)[9] |

| (128 MHz, DMSO-d₆) | ||

| HRMS (ESI-TOF) | [M-H]⁻ | Calculated for C₂₆H₂₀BO₂⁻: 375.1562; Found: 375.15xx |

| Molecular Formula | C₂₆H₂₁BO₂ | |

| Molecular Weight | 376.26 g/mol [10] | |

| Melting Point | Range | Expected to be a high-melting solid (>200 °C) |

Characterization Workflow Visualization

Caption: Workflow for the analytical validation of the synthesized product.

Applications and Future Outlook

The primary utility of (4-(2,2-Diphenylvinyl)phenyl)boronic acid is as a versatile synthon in Suzuki-Miyaura cross-coupling reactions.[4][5] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds.[11]

-

Advanced AIE Probes : By coupling this boronic acid with various halogenated aromatic compounds (e.g., those containing recognition moieties for specific analytes or biological targets), novel AIE-active sensors and bio-probes can be synthesized.[12]

-

OLED Materials : The TPE core is a promising component for emissive layers in OLEDs. This building block allows for the systematic extension of the π-conjugated system, enabling the tuning of emission colors and enhancement of device efficiency.[2]

-

Covalent Organic Frameworks (COFs) : Boronic acids are key monomers in the synthesis of boronate-ester-linked COFs. TPE-based COFs are being explored for applications in gas storage, catalysis, and sensing.[6]

Conclusion

This guide has outlined a robust and reproducible methodology for the synthesis and comprehensive characterization of (4-(2,2-Diphenylvinyl)phenyl)boronic acid. The rationale behind key experimental steps has been detailed to provide a deeper understanding of the protocol. As a strategically designed intermediate, this compound provides a reliable entry point for researchers and drug development professionals to access a wide range of novel, functional materials based on the powerful Aggregation-Induced Emission properties of the tetraphenylethylene core. The validation workflow ensures the high quality of the synthon, which is paramount for its successful application in subsequent synthetic endeavors.

References

- MDPI. Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications.

- MDPI. Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs.

- TCI Deutschland GmbH. Tetraphenylethylene Derivatives Used for the Development of Reticular Frameworks and Aggregation-Induced Emission-Active Materials.

- PubMed Central. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media.

- ACS Publications. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media | ACS Omega.

- National Institutes of Health. Synthesis and Properties of BODIPY Appended Tetraphenylethylene Scaffolds as Photoactive Arrays.

- ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

- PubChem. (4-(1,2,2-Triphenylvinyl)phenyl)boronic acid.

- National Institutes of Health. Organoborane coupling reactions (Suzuki coupling).

- Hubei XinRunde Chemical Co., Ltd. Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid.

- Google Patents. Process for the preparation of substituted phenylboronic acids.

- National Institutes of Health. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs [mdpi.com]

- 3. Synthesis and Properties of BODIPY Appended Tetraphenylethylene Scaffolds as Photoactive Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Tetraphenylethylene Derivatives Used for the Development of Reticular Frameworks and Aggregation-Induced Emission-Active Materials | TCI Deutschland GmbH [tcichemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. (4-(1,2,2-Triphenylvinyl)phenyl)boronic acid | C26H21BO2 | CID 68246409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Aggregation-Induced Emission (AIE) Mechanism of Tetraphenylethene Boronic Acid

Abstract

The phenomenon of aggregation-induced emission (AIE) represents a paradigm shift in luminescence research, offering a solution to the long-standing problem of aggregation-caused quenching (ACQ) that affects traditional fluorophores. Tetraphenylethene (TPE) is the archetypal AIE luminogen (AIEgen), exhibiting negligible fluorescence in dilute solutions but intense emission upon aggregation. By functionalizing the TPE core with boronic acid moieties, a powerful class of "turn-on" fluorescent sensors has been developed. This guide provides an in-depth exploration of the core photophysical mechanisms governing the AIE effect in TPE boronic acid. We will dissect the principles of Restricted Intramolecular Motion (RIM), detail the excited-state dynamics, and explain the critical role of the boronic acid group in molecular recognition and signal transduction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecular tool.

Deconstructing the Luminescence Anomaly: From ACQ to AIE

For decades, the utility of fluorescent molecules in solid or aggregated states was hampered by aggregation-caused quenching (ACQ). In concentrated solutions or the solid state, traditional planar fluorophores form detrimental π–π stacking interactions, creating non-emissive excimers that quench fluorescence. In 2001, a groundbreaking discovery revealed a class of molecules that behaved in the opposite manner: they were non-emissive when molecularly dissolved but became highly luminescent upon aggregation.[1] This phenomenon was termed Aggregation-Induced Emission (AIE).

The quintessential AIEgen is tetraphenylethene (TPE), a molecule with a propeller-shaped, non-planar structure.[2] This unique geometry prevents the formation of strong intermolecular π–π stacking in the aggregate state, a key feature that helps circumvent the ACQ effect.[2][3] The core mechanism, however, is not merely the prevention of quenching but an active "turning on" of a radiative decay pathway.

The Core Principle: Restriction of Intramolecular Motion (RIM)

The prevailing mechanism for AIE is the Restriction of Intramolecular Motion (RIM).[3][4][5] In a dilute solution, AIEgens like TPE have multiple non-radiative pathways to deactivate their excited state, primarily through low-frequency molecular motions. When these molecules aggregate, these motions are physically hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, resulting in strong fluorescence.[6][7]

Restriction of Intramolecular Rotation (RIR)

For TPE, the most significant contributor to the RIM mechanism is the Restriction of Intramolecular Rotation (RIR).[6][7][8][9] The TPE core consists of a central ethylene double bond with four phenyl rings attached. In solution, these phenyl rings undergo active rotational and vibrational motions. Upon photoexcitation, the molecule can dissipate the absorbed energy through these rotations, returning to the ground state without emitting a photon (non-radiative decay).[2]

However, in the aggregated state or a viscous medium, the physical packing and intermolecular interactions severely restrict the rotation of these phenyl rings.[6] This "locking" of the molecular rotors effectively shuts down the primary non-radiative decay pathway. With the non-radiative channel blocked, the excited-state energy is funneled into the radiative decay channel, leading to a dramatic increase in fluorescence quantum yield.[6][7] While other processes like E-Z isomerization of the central double bond can occur in solution, studies have shown that intramolecular rotation is the major contributor to the emission quenching process.[8]

Excited-State Dynamics

Ultrafast spectroscopy studies have provided deeper insight into the excited-state dynamics of TPE.[10][11] Upon photoexcitation, the molecule enters the Franck-Condon excited state, followed by rapid vibrational cooling and structural relaxation, including an elongation of the central ethylenic C-C bond, which contributes to a large Stokes shift.[11][12] In solution, this relaxed excited state efficiently deactivates through the aforementioned rotational motions. In some cases, competing non-radiative pathways such as photocyclization can also occur, though their relevance is highly dependent on the specific substitution pattern of the TPE derivative.[13][14] The aggregation process effectively blocks these non-radiative channels, promoting the desired radiative decay.[15][16]

The Role of the Boronic Acid: A Gateway to Sensing

While the TPE core is responsible for the AIE phenomenon, the boronic acid moiety (-B(OH)₂) serves as a versatile and powerful recognition element. Boronic acids are Lewis acids that can reversibly bind with compounds containing 1,2- or 1,3-diols, such as saccharides and glycoproteins, to form stable five- or six-membered cyclic esters.[17][18] This specific interaction is the foundation for the application of TPE boronic acid in chemical and biological sensing.[19][20]

The sensing mechanism is elegant and intuitive. The TPE boronic acid probe is designed to be soluble and non-emissive in an aqueous buffer. When a target analyte containing diol groups is introduced, the boronic acid moieties on the TPE molecules bind to it. If the analyte is multivalent (possessing multiple diol sites) or can bridge multiple TPE molecules, this binding event effectively cross-links the probes, inducing their aggregation. This induced aggregation triggers the AIE mechanism, leading to a dramatic "turn-on" of fluorescence.[21]

// Nodes TPE_BA [label="TPE-Boronic Acid\n(Soluble, Non-emissive)", image="https://fonts.gstatic.com/s/i/materialicons/lightbulb/v15/24px.svg", imagescale=true, labelloc=b, fontcolor="#EA4335"]; Analyte [label="Target Analyte\n(e.g., Glucose, Glycoprotein)", image="https://fonts.gstatic.com/s/i/materialicons/bubble_chart/v15/24px.svg", imagescale=true, labelloc=b, fontcolor="#4285F4"]; Complex [label="TPE-Analyte Complex\n(Aggregated, Emissive)", image="https://fonts.gstatic.com/s/i/materialicons/wb_sunny/v15/24px.svg", imagescale=true, labelloc=b, fontcolor="#34A853"];

// Invisible nodes for layout node [style=invis, width=0]; A; B;

// Edges TPE_BA -> A [label="+", arrowhead=none]; A -> Analyte [arrowhead=none]; Analyte -> B [label="Binding &\nAggregation", arrowhead=none]; B -> Complex;

caption [label="Fig. 2: Sensing mechanism of TPE boronic acid.", shape=plaintext, fontcolor="#202124"]; } enddot

This strategy has been successfully employed for various applications:

-

Saccharide Detection: TPE boronic acid derivatives have been developed for the highly selective detection of D-glucose, which is critical for diabetes monitoring.[21] The formation of oligomers between the TPE-diboronic acid and glucose restricts intramolecular rotation and enhances luminescence.[21]

-

Bacterial Imaging and Detection: The surfaces of bacterial cells are rich in diol-containing polysaccharides. TPE boronic acid probes can bind to these surfaces, oligomerizing and aggregating in place, effectively "lighting up" the bacteria for instant detection.[5][22] This approach can even discriminate between live and dead bacteria.[22]

-

Glycoprotein Sensing: As crucial biomarkers for many diseases, the detection of glycoproteins is of high importance. Boronic acid functionalized AIEgens provide a sensitive platform for this purpose.[20]

Experimental Protocols and Characterization

Representative Synthesis of a TPE-Boronic Acid Derivative

The synthesis of TPE derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.[2][23][24] A common precursor is a halogenated TPE core, which is then coupled with a diboron pinacol ester followed by deprotection.

Protocol: Suzuki Coupling for (4-(1,2,2-triphenylvinyl)phenyl)boronic acid

-

Starting Materials: 1-bromo-4-(1,2,2-triphenylvinyl)benzene, bis(pinacolato)diboron, potassium acetate, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 1,4-Dioxane.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-(1,2,2-triphenylvinyl)benzene (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask. Degas the mixture by bubbling argon through it for 15-20 minutes. Add Pd(dppf)Cl₂ (0.03 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification (Pinacol Ester): Purify the crude product (the pinacol boronate ester) by column chromatography on silica gel.

-

Deprotection to Boronic Acid: Dissolve the purified pinacol ester in a mixture of acetone and aqueous HCl (2M). Stir the mixture at room temperature for 4-6 hours.

-

Final Isolation: Remove the acetone under reduced pressure. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final TPE-boronic acid product.

Characterization of Aggregation-Induced Emission

The hallmark of an AIEgen is its response to solvent polarity. The AIE effect is typically characterized by measuring the photoluminescence (PL) spectra of the compound in a mixture of a good solvent and a poor solvent (anti-solvent).

Protocol: AIE Measurement in THF/Water Mixtures

-

Stock Solution: Prepare a stock solution of the TPE boronic acid derivative in a good solvent, such as tetrahydrofuran (THF), at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

-

Sample Preparation: Prepare a series of samples in cuvettes by mixing the stock solution with varying amounts of an anti-solvent, typically water. The water fraction (ƒw), defined as the volume percentage of water in the mixture, is systematically increased (e.g., 0%, 10%, 20%, ..., 90%, 95%).

-

PL Measurement: Immediately after preparation, measure the photoluminescence emission spectrum for each sample using a spectrofluorometer. Use an excitation wavelength where the molecule absorbs light (typically determined from a UV-Vis absorption spectrum).

-

Data Analysis: Plot the maximum PL intensity against the water fraction (ƒw). A significant increase in PL intensity at high water fractions confirms the AIE behavior.

Quantitative Data Summary

The photophysical properties of TPE derivatives change dramatically between the solution and aggregated states. The following table summarizes typical data for a TPE-based AIEgen.

| Property | In Pure THF (Solution) | In THF/Water (ƒw=90%) (Aggregates) | Reference |

| Fluorescence Quantum Yield (ΦF) | < 1% | > 20% | [25] |

| Fluorescence Lifetime (τ) | ~0.7-1.0 ns | ~3.5-4.5 ns | [25][26] |

| Emission Maximum (λem) | ~470-490 nm | ~470-490 nm | [2][25] |

| Appearance under UV Light | Dark / Very Dim | Brightly Emissive | [1] |

Note: Exact values are highly dependent on the specific molecular structure and experimental conditions.

Conclusion and Future Outlook

The aggregation-induced emission of tetraphenylethene boronic acid is a powerful phenomenon driven by the restriction of intramolecular rotations in the aggregated state. The TPE core acts as the latent fluorophore, while the boronic acid moiety provides a specific binding site for target analytes, creating a robust "turn-on" sensing platform. This unique combination has paved the way for significant advancements in chemosensors, bioimaging, and diagnostics.

Future research will likely focus on refining the molecular design of TPE boronic acid probes to enhance their specificity, sensitivity, and biocompatibility. The development of AIEgens with emission in the near-infrared (NIR) window would be particularly valuable for deep-tissue in vivo imaging. Furthermore, integrating these AIE systems into advanced materials and theranostic platforms holds immense promise for personalized medicine and targeted drug delivery. The fundamental understanding of the AIE mechanism detailed in this guide provides the essential foundation for these future innovations.

References

-

Chen, M., Li, L., Wang, H., et al. (2018). A mechanistic study of AIE processes of TPE luminogens: intramolecular rotation vs. configurational isomerization. Journal of Materials Chemistry C. Available at: [Link]

-

Li, Z., Geng, H., Peng, Q., et al. (2007). Ultrafast excited-state dynamics of tetraphenylethylene studied by semiclassical simulation. The Journal of Chemical Physics. Available at: [Link]

-

Zijlstra, R. W. J., Visser, A. J. W. G., & Glasbeek, M. (1997). Excited-State Dynamics of Tetraphenylethylene: Ultrafast Stokes Shift, Isomerization, and Charge Separation. The Journal of Physical Chemistry A. Available at: [Link]

-

Grebner, D., & Cui, G. (2017). Excited-State Decay Paths in Tetraphenylethene Derivatives. The Journal of Physical Chemistry A. Available at: [Link]

-

Grebner, D., & Cui, G. (2017). Excited-State Decay Paths in Tetraphenylethene Derivatives. Semantic Scholar. Available at: [Link]

-

Zijlstra, R. W. J., Visser, A. J. W. G., & Glasbeek, M. (1997). Excited-State Dynamics of Tetraphenylethylene: Ultrafast Stokes Shift, Isomerization, and Charge Separation. ACS Publications. Available at: [Link]

-

Vuong, B. X. (2022). Aggregation induced emission (AIE) characteristics and main working mechanism for AIE: Restriction of intramolecular rotation. Journal of Research in Chemistry. Available at: [Link]

-

Liu, C., Yang, G., Si, Y., & Pan, X. (2018). Photophysical Properties of Chiral Tetraphenylethene Derivatives with the Fixed Propeller-Like Conformation. Sci-Hub. Available at: [Link]

-

Leung, N. L. C., Xie, N., Yuan, W., et al. (2014). Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission. Chemistry. Available at: [Link]

-

Liu, C., Yang, G., Si, Y., & Pan, X. (2018). Photophysical Properties of Chiral Tetraphenylethene Derivatives with the Fixed Propeller-Like Conformation. ACS Publications. Available at: [Link]

-

Zhang, T., et al. (2023). Isotope Engineering in Tetraphenylethylene: Aggregate-Dependent Photophysical Enhancements. ResearchGate. Available at: [Link]

-

Liu, C., Yang, G., Si, Y., & Pan, X. (2018). Photophysical Properties of Chiral Tetraphenylethene Derivatives with the Fixed Propeller-Like Conformation. ACS Publications. Available at: [Link]

-

Grebner, D., & Cui, G. (2017). Excited-State Decay Paths in Tetraphenylethene Derivatives. ACS Publications. Available at: [Link]

-

Fan, T., et al. (2024). Advances in the study of AIE polymers. Frontiers in Chemistry. Available at: [Link]

-

Nisa, U. F., et al. (2021). Restricted Intramolecular Rotations: A Mechanism for Aggregation-Induced Emission. ResearchGate. Available at: [Link]

-

Vuong, B. X. (2022). Aggregation induced emission (AIE) characteristics and main working mechanism for AIE: Restriction of intramolecular rotation. ResearchGate. Available at: [Link]

-

Nandi, S., Samanta, D., & Ghosh, S. (2021). Functionalized cyanostilbene-based nano-AIEgens: multipoint binding interactions for improved sensing of gallic acid in real-life food samples. RSC Publishing. Available at: [Link]

-

Ma, L., et al. (2022). Aggregation-induced emission (AIE)-Active Fluorescent Probes with Multisite-Binding Sites toward ATP Sensing and the Live Cell Imaging. ResearchGate. Available at: [Link]

-

Wang, D., et al. (2018). Boranil dyes bearing tetraphenylethene: Synthesis, AIE/AIEE effect properties, pH sensitive properties and application in live cell imaging. ResearchGate. Available at: [Link]

-

de la Rosa, M. A. M., et al. (2024). Aggregation Induced Effects on the Nonradiative Recombination Dynamics of Inverted Singlet–Triplet Heptazine-Based Materials. ACS Publications. Available at: [Link]

-

Mondal, T., & Gole, B. (2015). Aggregation Induced Emission and Mechanochromism in Tetraphenylethene Substituted Pyrazabole. ResearchGate. Available at: [Link]

-

McIver, A. L., & Laurence, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. Available at: [Link]

-

Liu, H., et al. (2024). Plots of non-radiative decay channels of TPE-4mM(A) and TPE-4oM(B). ResearchGate. Available at: [Link]

-

Leung, N. L. C., et al. (2015). Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene. PMC. Available at: [Link]

-

Hussain, I., et al. (2022). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. PMC. Available at: [Link]

-

Zhang, J., et al. (2018). Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. Chemical Science. Available at: [Link]

-

Wang, C., et al. (2018). Aggregation-induced emission behavior of a pH-controlled molecular shuttle based on a tetraphenylethene moiety. Organic & Biomolecular Chemistry. Available at: [Link]

-

Kim, T., et al. (2018). Detecting live bacteria instantly utilizing AIE strategies. PubMed. Available at: [Link]

-

Dennis, G. H. (2001). The Synthesis and Applications of Heterocyclic Boronic Acids. SYNLETT. Available at: [Link]

-

Li, C., et al. (2018). Boronic acid functionalized g-C3N4 nanosheets for ultrasensitive and selective sensing of glycoprotein in the physiological environment. Nanoscale. Available at: [Link]

-

Zhang, T., & An, B. (2015). Electrochemical Sensing Using Boronic Acids. PubMed. Available at: [Link]

-

Zhao, Z., et al. (2021). Aggregation-induced delayed fluorescence luminogens: the innovation of purely organic emitters for aqueous electrochemiluminescence. Chemical Science. Available at: [Link]

-

Kim, T., et al. (2018). Detecting live bacteria instantly utilizing AIE strategies. ResearchGate. Available at: [Link]

-

Taylor, J. R., et al. (2021). Modeling radiative and non-radiative pathways at both the Franck–Condon and Herzberg–Teller approximation level. The Journal of Chemical Physics. Available at: [Link]

-

Dong, S., et al. (2020). Insights into AIE materials: A focus on biomedical applications of fluorescence. PMC. Available at: [Link]

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ResearchGate. Available at: [Link]

-

Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. PubMed. Available at: [Link]

-

Kim, D., et al. (2024). Activating Solid-State Triplet–Triplet Annihilation Upconversion via Bulky Annihilators. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. Insights into AIE materials: A focus on biomedical applications of fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistryjournal.net [chemistryjournal.net]

- 7. researchgate.net [researchgate.net]

- 8. A mechanistic study of AIE processes of TPE luminogens: intramolecular rotation vs. configurational isomerization - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Ultrafast excited-state dynamics of tetraphenylethylene studied by semiclassical simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Excited-State Decay Paths in Tetraphenylethene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Excited-State Decay Paths in Tetraphenylethene Derivatives | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Electrochemical sensing using boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Boronic acid functionalized g-C3N4 nanosheets for ultrasensitive and selective sensing of glycoprotein in the physiological environment - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 21. Frontiers | Advances in the study of AIE polymers [frontiersin.org]

- 22. Detecting live bacteria instantly utilizing AIE strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ptacts.uspto.gov [ptacts.uspto.gov]

- 25. researchgate.net [researchgate.net]

- 26. Aggregation-induced delayed fluorescence luminogens: the innovation of purely organic emitters for aqueous electrochemiluminescence - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02918E [pubs.rsc.org]

Whitepaper: Discovering Novel Applications of Diphenylvinylphenyl Boronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(1,2-diphenylvinyl)phenyl boronic acid is a versatile organic compound distinguished by its unique molecular architecture, which integrates a fluorescent stilbene-like core with a reactive boronic acid moiety. This structure provides a powerful platform for innovation across multiple scientific disciplines. While its role in traditional cross-coupling reactions is well-established, recent research has unveiled a host of novel applications. This guide delves into the synthesis, properties, and cutting-edge uses of diphenylvinylphenyl boronic acid, with a focus on its emergent roles in organic electronics, advanced fluorescent sensing, and catalysis. We provide detailed experimental protocols and mechanistic insights, designed to equip researchers and drug development professionals with the foundational knowledge to leverage this compound in their work.

Core Concepts: Structure and Synthesis

The utility of diphenylvinylphenyl boronic acid stems from its hybrid nature. The diphenylvinylphenyl group provides a rigid, conjugated π-system that is photophysically active, while the boronic acid group (–B(OH)₂) serves as a versatile chemical handle.

Key Physicochemical Properties:

-

Molecular Formula: C₂₀H₁₇BO₂

-

Appearance: White to off-white crystalline powder

-

Reactivity: The boronic acid group is a mild Lewis acid, enabling it to participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] It can also form reversible covalent bonds with diols.[3][4]

-

Solubility: Generally soluble in polar organic solvents like THF, DMSO, and methanol.[5]

Synthetic Strategy: A Generalized Protocol

The most common and robust method for synthesizing aryl boronic acids involves the reaction of an organometallic intermediate with a borate ester.[1][6] This approach offers high yields and tolerates a variety of functional groups.

Experimental Protocol: Synthesis via Grignard Reaction

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and anhydrous tetrahydrofuran (THF). Add a solution of (E)-1-bromo-4-(1,2-diphenylvinyl)benzene in anhydrous THF dropwise. Gentle heating or a crystal of iodine may be required to initiate the reaction. The mixture is typically stirred at reflux until the magnesium is consumed.

-

Causality: Anhydrous conditions are critical as Grignard reagents are highly reactive with water. The inert atmosphere prevents oxidation.

-

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the low temperature to prevent over-addition and side reactions. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Causality: Low temperature controls the exothermicity of the reaction and enhances the selectivity for the desired boronate ester product.

-

-

Hydrolysis: Quench the reaction by slowly adding an aqueous solution of a weak acid (e.g., saturated NH₄Cl or dilute HCl) at 0 °C. This hydrolyzes the boronate ester to the final boronic acid.

-

Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization or column chromatography to yield pure (E)-4-(1,2-diphenylvinyl)phenyl boronic acid.

Caption: A simplified multilayer structure of an OLED device.

Table 1: Representative Performance Metrics for Boron-Containing OLEDs

| Material Role | Peak Emission Wavelength (nm) | Max. External Quantum Efficiency (EQE) | Device Half-Life (t₅₀) at 1000 cd/m² (hours) |

| Blue Emitter | 475 | ~18% | > 12,000 [7] |

| Green Emitter | 520 | > 20% | > 25,000 |

| Hole Transporter | N/A | Enhances overall EQE by 15-20% | Contributes to device stability |

| Note: Data is illustrative, based on high-performance boron compounds reported in literature. |

Novel Application II: Fluorescent Chemosensors

A key feature of boronic acids is their ability to form reversible covalent bonds with compounds containing cis-1,2 or -1,3 diols, such as saccharides (sugars), catechols, and certain glycoproteins. [3][8]When this binding event modulates the fluorescence of a molecule like diphenylvinylphenyl boronic acid, it creates a powerful chemosensor.

Mechanism of Saccharide Detection

The sensing mechanism often relies on a process called Photoinduced Electron Transfer (PET).

-

"Off" State: In its free form, the boronic acid's electron-deficient boron center can quench the fluorescence of the nearby diphenylvinylphenyl fluorophore.

-

"On" State: When a saccharide binds to the boronic acid, it forms a five or six-membered cyclic boronate ester. [3][4]This binding event alters the electronic properties of the boron center, inhibiting the PET process and restoring, or "turning on," the fluorescence.

Caption: "Turn-on" fluorescence sensing mechanism via PET inhibition.

Experimental Protocol: Fluorometric Assay for Glucose Detection

-

Preparation: Prepare a stock solution of the diphenylvinylphenyl boronic acid sensor in a biologically relevant buffer (e.g., PBS, pH 7.4). Prepare a series of glucose solutions of known concentrations in the same buffer.

-

Causality: Maintaining a constant pH is crucial, as the boronic acid-diol interaction is pH-dependent.

-

-

Measurement: In a quartz cuvette, place a solution of the sensor at a fixed concentration (e.g., 10 µM). Record its baseline fluorescence spectrum using a spectrofluorometer.

-

Titration: Add small aliquots of the glucose stock solutions to the cuvette, mixing thoroughly after each addition. Record the fluorescence spectrum after each addition.

-

Analysis: Plot the fluorescence intensity at the emission maximum against the glucose concentration. This titration curve can be used to determine the sensor's binding affinity (Kₐ) and limit of detection (LOD).

Emerging Application III: Boronic Acid Catalysis

Beyond their use as reagents, boronic acids are emerging as effective and mild Lewis acid catalysts for various organic transformations. [9][10]This field, known as Boronic Acid Catalysis (BAC), leverages the ability of the boron center to activate functional groups.

Catalytic Activation of Hydroxy Groups

Diphenylvinylphenyl boronic acid can catalyze reactions involving alcohols, carboxylic acids, and diols by forming transient boronate ester intermediates. This activation strategy is particularly useful in:

-

Dehydrative Condensations: Promoting the formation of amides from carboxylic acids and amines, or esters from carboxylic acids and alcohols, by activating the carboxylic acid.

-

Friedel-Crafts Reactions: Activating alcohols to form carbocation intermediates that can then react with arenes. [9] This catalytic approach is highly atom-economical as the only byproduct is water, aligning with the principles of green chemistry. [10]

Conclusion and Future Perspectives

Diphenylvinylphenyl boronic acid is far more than a simple building block for Suzuki coupling. Its intrinsic photophysical properties and the versatile reactivity of the boronic acid group have established it as a valuable component in advanced materials and sensor technology. The novel applications in OLEDs, fluorescent sensing, and catalysis demonstrate its significant potential. Future research will likely focus on integrating this scaffold into more complex systems for applications in targeted drug delivery, theranostics, and the development of next-generation smart materials.

References

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]

-

Title: Recent development of boronic acid-based fluorescent sensors Source: PMC - PubMed Central URL: [Link]

-

Title: Recent development of boronic acid-based fluorescent sensors Source: RSC Publishing URL: [Link]

-

Title: Internal and External Catalysis in Boronic Ester Networks Source: ACS Publications URL: [Link]

-

Title: The Essential Role of Boronic Acids in Modern Organic Synthesis Source: Ningbo Inno Pharmchem Co., Ltd. Blog URL: [Link]

-

Title: A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies Source: NIH URL: [Link]

-

Title: A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells Source: PMC - NIH URL: [Link]

-

Title: The Role of Boronic Acids in OLED Material Synthesis Source: Ningbo Inno Pharmchem Co., Ltd. Blog URL: [Link]

-

Title: The Role of Boronic Acids in Modern Organic Electronics and OLEDs Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels Source: NIH URL: [Link]

- Title: Process for the preparation of substituted phenylboronic acids Source: Google Patents URL

-

Title: Stable Boron Emitters for OLEDs Source: ChemistryViews URL: [Link]

-

Title: Recent development of boronic acid-based fluorescent sensors Source: ResearchGate URL: [Link]

-

Title: Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation Source: RSC Publishing URL: [Link]

-

Title: Boronic acid catalysis Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Emergent Organoboron Acid Catalysts Source: PMC - NIH URL: [Link]

-

Title: Phenylboronic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Improvement on synthesis of different alkyl-phenylboronic acid Source: PubMed URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable Boron Emitters for OLEDs - ChemistryViews [chemistryviews.org]

- 8. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Solvent-Molecule Interactions: A Technical Guide to the Solvatochromism of TPE-Based Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive exploration of the solvatochromism of tetraphenylethylene (TPE)-based boronic acids. Moving beyond a simple recitation of facts, this document delves into the underlying principles, experimental design, and practical applications of these fascinating molecules. As researchers and drug development professionals, understanding the nuanced interplay between a molecule and its solvent environment is paramount for designing sophisticated sensors, imaging agents, and responsive materials. This guide is structured to provide both a robust theoretical foundation and actionable experimental protocols, empowering you to harness the unique photophysical properties of TPE-based boronic acids in your own research endeavors.

Foundational Principles: At the Intersection of Structure and Environment

The solvatochromism of TPE-based boronic acids is a multifaceted phenomenon arising from the synergistic interplay of three key components: the TPE core, the boronic acid functionality, and the surrounding solvent molecules. A thorough understanding of each is crucial for interpreting experimental observations and designing novel molecular systems.

The TPE Core: A Propeller-Shaped Emitter

Tetraphenylethylene is a quintessential example of an Aggregation-Induced Emission (AIE) luminogen.[1] Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), TPE and its derivatives are non-emissive in dilute solutions but become highly fluorescent in the aggregated state or in poor solvents.[1] This unique behavior is attributed to the propeller-like conformation of the TPE molecule. In solution, the phenyl rings undergo active intramolecular rotations, providing a non-radiative pathway for the decay of the excited state.[2] However, in the aggregated state, these rotations are restricted, blocking the non-radiative decay channels and promoting fluorescence emission.[2]

The Boronic Acid Group: A Versatile Functional Handle

Boronic acids are Lewis acids that can reversibly bind with 1,2- or 1,3-diols to form cyclic boronate esters.[3] This reactivity is the cornerstone of their widespread use in saccharide sensing.[4][5] The introduction of a boronic acid moiety onto the TPE scaffold not only provides a specific binding site for analytes like saccharides but also significantly influences the electronic properties of the molecule. The boron atom, with its vacant p-orbital, can act as an electron acceptor, playing a crucial role in intramolecular charge transfer (ICT) processes.[6]

Solvatochromism: The Solvent's Influence on Color

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule.[7] In the context of TPE-based boronic acids, the solvent polarity can have a profound effect on their absorption and emission spectra. This is often due to an intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation.[8] The more polar the solvent, the more it can stabilize the charge-separated excited state, leading to a red-shift (bathochromic shift) in the emission spectrum.

Synthesis of TPE-Based Boronic Acids: A Step-by-Step Protocol

The synthesis of TPE-based boronic acids typically involves a multi-step process, often culminating in a palladium-catalyzed Suzuki cross-coupling reaction. The following is a generalized protocol that can be adapted for the synthesis of various TPE-boronic acid derivatives.

Synthesis of the TPE Core

A common method for synthesizing the TPE core is the McMurry coupling reaction of a substituted benzophenone.[9]

Protocol:

-

Flush a two-neck round-bottom flask and a reflux condenser with nitrogen.

-

Suspend zinc powder in dry tetrahydrofuran (THF).

-

Cool the mixture to -5 °C and add titanium tetrachloride (TiCl4) dropwise.

-

Allow the black suspension to warm to room temperature.

-

Add the desired benzophenone derivative to the reaction mixture.

-

Reflux the mixture for the appropriate time.

-

After cooling, quench the reaction and extract the product.

-

Purify the TPE derivative by column chromatography or recrystallization.

Functionalization with Boronic Acid

The TPE core can be functionalized with boronic acid groups via a Suzuki cross-coupling reaction. This typically involves the reaction of a halogenated TPE derivative with a boronic acid or a diboron pinacol ester.[9]

Protocol:

-

In a reaction vessel, dissolve the halogenated TPE derivative and the boronic acid reagent in a suitable solvent system (e.g., THF and a saturated aqueous solution of potassium carbonate).

-

Degas the reaction mixture by bubbling with nitrogen for at least 15 minutes.

-

Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2).[9]

-

Reflux the mixture under a nitrogen atmosphere for 24-48 hours, monitoring the reaction progress by thin-layer chromatography.[9]

-

Upon completion, cool the reaction mixture and extract the product with an organic solvent like ethyl acetate.[9]

-

Wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

-

Purify the final TPE-boronic acid product by column chromatography or recrystallization.

Investigating Solvatochromism: An Experimental Workflow

A systematic investigation of the solvatochromism of a newly synthesized TPE-based boronic acid is essential to understand its photophysical properties and potential applications.

Experimental Design

The core of a solvatochromism study involves measuring the absorption and fluorescence spectra of the compound in a series of solvents with varying polarities.

Workflow Diagram:

Caption: Experimental workflow for investigating solvatochromism.

Step-by-Step Protocol

-

Solvent Selection: Choose a series of solvents that cover a wide range of polarities. Common choices include non-polar solvents (e.g., hexane, toluene), polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane, acetonitrile), and polar protic solvents (e.g., ethanol, methanol, water).

-

Solution Preparation:

-

Prepare a stock solution of the TPE-based boronic acid in a solvent in which it is highly soluble.

-

From the stock solution, prepare a series of dilute solutions of the same concentration in each of the selected solvents. The concentration should be low enough to avoid aggregation effects, unless that is the phenomenon being studied.

-

-

Spectroscopic Measurements:

-

UV-Vis Absorption Spectroscopy: For each solution, record the absorption spectrum and determine the wavelength of maximum absorption (λabs).

-

Fluorescence Spectroscopy: Record the fluorescence emission spectrum for each solution, using the corresponding λabs as the excitation wavelength. Determine the wavelength of maximum emission (λem).

-

-

Data Analysis:

-

Stokes Shift Calculation: Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent using the following equation: Δν = (1/λabs - 1/λem) x 10⁷

-

Lippert-Mataga Plot: The Lippert-Mataga equation describes the relationship between the Stokes shift and the solvent polarity.[10][11] A plot of the Stokes shift (Δν) versus the solvent polarity function (Δf) can provide information about the change in the dipole moment of the molecule upon excitation.[2][8] The solvent polarity function is calculated as: Δf = (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) where ε is the dielectric constant and n is the refractive index of the solvent. A linear relationship in the Lippert-Mataga plot suggests that the solvatochromic effect is primarily due to a change in the dipole moment.[10]

-

Data Presentation

Summarize the photophysical data in a table for easy comparison.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| Hexane | 1.88 | 1.375 | Data | Data | Data |

| Toluene | 2.38 | 1.497 | Data | Data | Data |

| THF | 7.58 | 1.407 | Data | Data | Data |

| DCM | 8.93 | 1.424 | Data | Data | Data |

| Acetonitrile | 37.5 | 1.344 | Data | Data | Data |

| Ethanol | 24.55 | 1.361 | Data | Data | Data |

| Methanol | 32.7 | 1.329 | Data | Data | Data |

| Water | 80.1 | 1.333 | Data | Data | Data |

The Role of the Boronic Acid in Modulating Solvatochromism and Sensing

The presence of the boronic acid group introduces several key features that modulate the solvatochromic behavior of the TPE core and enable its use as a sensor.

Influence on Intramolecular Charge Transfer (ICT)

The boronic acid moiety can act as a Lewis acid, influencing the electron density distribution within the TPE framework.[6] Upon photoexcitation, the extent of ICT can be modulated by the interaction of the boronic acid with the solvent or with an analyte. In polar solvents, the empty p-orbital of the boron atom can be stabilized, enhancing its electron-accepting character and promoting ICT, leading to a more pronounced solvatochromic shift.

Saccharide Sensing Mechanism

The primary application of TPE-based boronic acids is in the fluorescent sensing of saccharides.[4] The binding of a saccharide to the boronic acid group to form a boronate ester can trigger a change in the fluorescence of the TPE core through several mechanisms:

-

Photoinduced Electron Transfer (PET): In some designs, a PET process from a donor to the excited TPE core is modulated by saccharide binding.[3] The binding event can alter the energy levels of the orbitals involved in the PET process, leading to a change in fluorescence intensity.

-

Aggregation-Induced Emission (AIE): The binding of a polyol like a saccharide can induce aggregation of the TPE-boronic acid molecules, leading to a "turn-on" fluorescence response due to the restriction of intramolecular rotation.[12]

-

Modulation of ICT: Saccharide binding can alter the Lewis acidity of the boron center, thereby influencing the ICT character of the excited state and causing a shift in the emission wavelength.

Sensing Mechanism Diagram:

Caption: General mechanism of saccharide sensing.

Concluding Remarks for the Advanced Practitioner